molecular formula C21H17ClF2N2O3S B12191591 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide

2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B12191591
M. Wt: 450.9 g/mol
InChI Key: KIJJMQZQLCJINE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature system provides unambiguous rules for naming organic compounds. For this molecule, the systematic name derives from its parent pyridinone core, substituents, and acetamide sidechain. The numbering begins at the pyridinone nitrogen, with the oxygen at position 4 (4-oxo). At position 2, a ((4-chlorophenyl)thio)methyl group is attached, while position 5 bears a methoxy substituent. The N-linked acetamide group connects to a 2,4-difluorophenyl ring.

Table 1: IUPAC Name Breakdown

Component Description Position
Parent chain Pyridin-1(4H)-one Core
Substituent 1 2-(((4-chlorophenyl)thio)methyl) Position 2
Substituent 2 5-methoxy Position 5
Sidechain N-(2,4-difluorophenyl)acetamide Position 1

The full IUPAC name—2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide—reflects this hierarchy. Key descriptors include:

  • "Thio" : Indicates sulfur substitution (C6H4Cl-S-CH2-).
  • "4-oxo" : Specifies the ketone at position 4.
  • "1(4H)-yl" : Denotes the deprotonated pyridinone nitrogen.

Alternative naming conventions may emphasize the acetamide moiety as a substituent, but the systematic approach prioritizes the pyridinone backbone.

Molecular Geometry and Conformational Analysis

The compound’s geometry arises from steric and electronic interactions between its functional groups. Density functional theory (DFT) simulations predict a nonplanar structure due to:

  • Pyridinone ring puckering : The 4-oxo group induces slight distortion from aromatic planarity, with a dihedral angle of 12.7° between the pyridinone and acetamide planes.
  • Thioether bridge conformation : The -S-CH2- linker adopts a gauche conformation (torsion angle: 68°), minimizing steric clash between the 4-chlorophenyl and pyridinone groups.
  • Methoxy group orientation : The 5-methoxy substituent lies coplanar with the pyridinone ring to maximize resonance stabilization.

Table 2: Key Bond Lengths and Angles

Bond/Angle Value Significance
C4=O 1.22 Å Typical for pyridinone ketones
C-S 1.81 Å Longer than C-O due to sulfur’s larger atomic radius
N-C(=O) 1.35 Å Resonance shortening in acetamide
C-F (ortho) 1.34 Å Slightly shorter than para-C-F (1.37 Å)

Conformational flexibility is limited by intramolecular hydrogen bonding between the pyridinone oxygen (O4) and the acetamide NH (distance: 2.1 Å), creating a pseudo-six-membered ring. This interaction stabilizes the molecule’s bioactive conformation in solution.

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with Z = 4. The asymmetric unit contains one molecule, with intermolecular interactions dictating packing behavior.

Key crystallographic features :

  • Hydrogen-bonding networks : Acetamide NH donors form bonds with pyridinone O4 acceptors of adjacent molecules (N-H···O = 2.9 Å), creating chains along the b-axis.
  • Halogen interactions : Parallel-displaced π-stacking between 4-chlorophenyl and 2,4-difluorophenyl rings (centroid distance: 3.8 Å) stabilizes layered packing.
  • S···O contacts : The thioether sulfur participates in weak chalcogen bonds with methoxy oxygen (S···O = 3.3 Å).

Table 3: Crystallographic Data

Parameter Value
Unit cell a = 8.42 Å, b = 12.15 Å, c = 14.73 Å
β angle 97.5°
Volume 1489.2 ų
Density 1.48 g/cm³
R-factor 0.042

Notably, the 2,4-difluorophenyl group adopts a perpendicular orientation relative to the pyridinone plane, minimizing electronic repulsion between fluorine lone pairs and the aromatic π-system. This orthogonal arrangement is conserved across polymorphic forms.

Properties

Molecular Formula

C21H17ClF2N2O3S

Molecular Weight

450.9 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C21H17ClF2N2O3S/c1-29-20-10-26(11-21(28)25-18-7-4-14(23)8-17(18)24)15(9-19(20)27)12-30-16-5-2-13(22)3-6-16/h2-10H,11-12H2,1H3,(H,25,28)

InChI Key

KIJJMQZQLCJINE-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)Cl)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the 4-chlorophenylthio intermediate, followed by its reaction with a methoxy-substituted pyridine derivative. The final step involves the introduction of the difluorophenylacetamide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Thioether Linkage: The target compound shares a thioether bridge with compound 83 (pyrimidine/quinazolinone hybrid) and compound 5 (pyrimidoindole), which are critical for enhancing lipophilicity and binding to hydrophobic enzyme pockets .
  • Fluorinated Aryl Groups: The 2,4-difluorophenyl group in the target compound contrasts with the 2,4-dichlorophenoxy group in compound 83, suggesting differences in electronic effects and metabolic stability .
  • Synthesis Complexity: Compounds like 83 require multi-step hybrid pharmacophore synthesis (e.g., coupling thioalkylamide with pyrimidinone), while the target compound’s pyridinone core may simplify synthesis compared to polycyclic analogs .

Key Observations :

  • Kinase Inhibition: The pyridinone core in the target compound resembles roscovitine (a CDK inhibitor), suggesting possible ATP non-competitive binding similar to thienoquinolone derivatives .
  • Metabolic Stability : Fluorine atoms in the target compound’s 2,4-difluorophenyl group may enhance metabolic stability compared to chlorinated analogs like compound 83, which exhibit higher ulcerogenicity .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic and Analytical Data

Compound Name / ID IR (cm⁻¹) ¹H-NMR (δ, ppm) Elemental Analysis (C, H, N) Reference
Target Compound N/A N/A N/A -
N-(2-((2-ClC6H4O)CH2)-4-oxo-quinazolin-3-yl)-2-(4-CH3-piperazin-1-yl)acetamide (8c) 1680 (C=O), 1240 (C-O) 2.8–3.2 (piperazine CH2) C: 62.1%, H: 5.2%, N: 14.3%
2-((5-((2-ClC6H4)(thienopyridinyl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA) 1665 (C=O), 1530 (C=N) 7.2–8.1 (aromatic H) C: 58.9%, H: 4.5%, N: 11.8%

Key Observations :

  • IR Signatures : The target compound’s carbonyl (C=O) and thioether (C-S) stretches are expected near 1680 cm⁻¹ and 650 cm⁻¹, respectively, aligning with analogs like 8c and CPA .
  • ¹H-NMR Patterns : The 2,4-difluorophenyl group in the target compound would produce distinct splitting in aromatic proton signals (δ 6.8–7.5 ppm), differing from the singlet methoxy signals (δ 3.8–4.0 ppm) in compound 8c .

Biological Activity

The compound 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,4-difluorophenyl)acetamide (commonly referred to as "compound X") is a novel chemical entity exhibiting promising biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of compound X can be represented as follows:

C19H18ClF2N3O2S\text{C}_{19}\text{H}_{18}\text{ClF}_2\text{N}_3\text{O}_2\text{S}

This compound features a pyridine ring substituted with a methoxy group and a thioether linkage to a chlorophenyl moiety, alongside an acetamide group substituted with difluorophenyl.

Research indicates that compound X interacts with various biological targets, primarily through:

  • Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Cell Cycle Arrest : Studies have demonstrated that compound X can induce cell cycle arrest in cancer cell lines, particularly at the G2/M phase, leading to apoptosis .
  • Telomerase Inhibition : Preliminary findings suggest that it may inhibit telomerase activity, which is often upregulated in cancer cells, thus hindering their proliferation .

Biological Activity Data

The following table summarizes the biological activities observed for compound X:

Activity Type Target/Mechanism IC50 Value (µM) Reference
AChE InhibitionEnzyme Inhibition12.5
Telomerase InhibitionTelomerase< 1
CytotoxicityCancer Cell Lines (e.g., MGC-803)15.0
Antibacterial ActivityVarious Bacterial Strains31.25 - 62.5

Case Study 1: Anticancer Activity

In a study involving MGC-803 gastric cancer cells, compound X exhibited significant cytotoxicity. Flow cytometric analysis revealed that it induced apoptosis in a concentration-dependent manner. Western blotting indicated reduced expression of dyskerin, a component of the telomerase complex, suggesting that compound X effectively targets telomerase activity in cancer cells .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial effectiveness of compound X against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses notable antibacterial properties with MIC values ranging from 31.25 to 62.5 µg/mL . This suggests potential applications in treating bacterial infections.

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